SARS-CoV-2-IN-33

Description

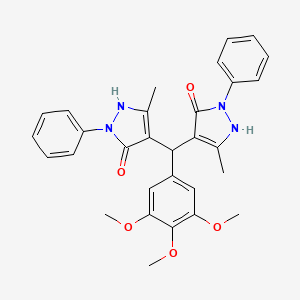

The exact mass of the compound 4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is 526.22162007 g/mol and the complexity rating of the compound is 910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O5/c1-18-25(29(35)33(31-18)21-12-8-6-9-13-21)27(20-16-23(37-3)28(39-5)24(17-20)38-4)26-19(2)32-34(30(26)36)22-14-10-7-11-15-22/h6-17,27,31-32H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWXOFDABYJHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Interleukin-33 in SARS-CoV-2 Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical role of the host immune response in determining disease severity and patient outcomes. A key element of this response is the cytokine storm, a state of uncontrolled and excessive production of pro-inflammatory cytokines.[1][2] Interleukin-33 (IL-33), a member of the IL-1 family of cytokines, has emerged as a significant player in the immunopathology of COVID-19.[3] Released as an "alarmin" from damaged epithelial and endothelial cells, IL-33 acts as a potent initiator of inflammatory cascades.[1][4] Numerous studies have demonstrated that elevated levels of circulating IL-33 and its soluble receptor, sST2, are strongly associated with the severity of COVID-19 and are predictive of poor clinical outcomes.[2][3] This technical guide provides a comprehensive overview of the current understanding of IL-33's role in SARS-CoV-2 pathogenesis, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support ongoing research and therapeutic development.

The Biology of IL-33 and its Receptor ST2

IL-33 is a dual-function protein that can act both as an intracellular nuclear factor and as an extracellular cytokine upon its release from cells undergoing necrosis or mechanical stress.[1] It is constitutively expressed in the nuclei of structural cells, particularly epithelial and endothelial cells at barrier surfaces like the lungs.[1][4]

Upon cellular damage, as seen in SARS-CoV-2 infection, full-length IL-33 is released into the extracellular space.[4] It can be cleaved by proteases, such as neutrophil elastase and cathepsin G, into a more mature and potent form.[1] Extracellular IL-33 signals through a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[1][4]

The ST2 receptor exists in two main forms:

-

Transmembrane ST2 (ST2L): Expressed on the surface of various immune cells, including mast cells, basophils, eosinophils, group 2 innate lymphoid cells (ILC2s), Th2 cells, and regulatory T cells (Tregs).[1] Binding of IL-33 to ST2L initiates downstream signaling.

-

Soluble ST2 (sST2): A decoy receptor that circulates in the blood. sST2 binds to free IL-33, preventing it from engaging with ST2L and thus acting as a negative regulator of IL-33 signaling.[1][5] Elevated sST2 levels are often observed in inflammatory conditions and are considered a biomarker of cardio-pulmonary stress.[1][5]

The Pro-Inflammatory Role of IL-33 in COVID-19 Pathogenesis

In SARS-CoV-2 infection, damage to lung alveolar epithelial cells triggers a significant release of IL-33.[1] This initiates a cascade of events that contribute to the hyper-inflammatory state characteristic of severe COVID-19.

Key pathogenic roles include:

-

Induction of Cytokine Storm: IL-33 is a potent inducer of other pro-inflammatory cytokines. It stimulates target cells to produce innate cytokines such as IL-1β, IL-6, and TNF-α, which are central components of the cytokine storm.[1][6][7] This amplification of the inflammatory response contributes to acute respiratory distress syndrome (ARDS) and systemic organ damage.[1][8]

-

Activation of Type 2 Immunity: IL-33 is a master regulator of Type 2 immunity. It strongly activates ILC2s, the innate counterpart to T helper 2 (Th2) cells, to produce large amounts of IL-5 and IL-13.[2][9] While Type 2 responses are crucial for anti-helminth immunity and tissue repair, their dysregulation in a viral context can be detrimental, impairing effective antiviral responses.[1]

-

Immune Cell Recruitment and Activation:

-

Neutrophils: IL-33 promotes the migration and activation of neutrophils, which are found in massive infiltrates in the lungs of patients with severe COVID-19.[1][2] It also induces the formation of neutrophil extracellular traps (NETs), which can contribute to tissue damage and thrombosis.[2]

-

Macrophages: IL-33 can influence macrophage polarization, potentially promoting a shift towards alternatively activated (M2) macrophages, which are involved in tissue remodeling and fibrosis.[2][10]

-

T Cells: IL-33 signaling can influence T cell differentiation and function. It promotes Th2 responses and can also impact Th17 and Treg cells, contributing to the overall immune dysregulation seen in severe disease.[2]

-

-

Impairment of Antiviral Immunity: The IL-33/ST2 axis can suppress the production of Type I interferons (IFN-I), which are critical for early viral control.[2] IL-33 inhibits the function of plasmacytoid dendritic cells (pDCs), a primary source of IFN-I, by depleting key molecules in the TLR7 signaling pathway required for recognizing viral RNA.[2] This IFN-α/λlow IL-33high environment may allow for increased viral replication in the early stages of infection.[2]

-

Contribution to Lung Fibrosis: In the later stages of the disease, IL-33 may play a role in the development of pulmonary fibrosis, a serious complication in some COVID-19 survivors.[11] It can promote the transition of epithelial cells to mesenchymal cells and activate macrophages and ILC2s to release key profibrotic cytokines like TGFβ and IL-13.[11]

Quantitative Data Presentation

The following tables summarize key quantitative findings from clinical studies investigating IL-33 in COVID-19 patients.

Table 1: Serum Cytokine Levels in COVID-19 Patient Cohorts

| Cytokine | Patient Group | Concentration (pg/mL) | Key Finding | Reference |

|---|---|---|---|---|

| IL-33 | Severe/Critical COVID-19 | Significantly higher than mild/moderate | Elevated IL-33 is associated with disease severity. | [6][7] |

| Mild/Moderate COVID-19 | Higher than healthy controls | [6][7] | ||

| Healthy Controls | Baseline levels | [12] | ||

| sST2 | Severe COVID-19 | Significantly elevated | sST2 levels correlate with inflammatory status (CRP) and disease severity. | [1] |

| COVID-19 (General) | Positively correlated with CRP | [1] | ||

| COVID-19 (General) | Negatively correlated with CD4+ and CD8+ T cell counts | Elevated sST2 may contribute to T cell dysfunction. | [1] |

| Other Cytokines | Severe/Critical COVID-19 | Significantly higher TNF-α, IL-1β, IL-6, IL-12, IL-23 | Demonstrates the broader cytokine storm context in which IL-33 is elevated. |[6][7] |

Table 2: Correlation of IL-33 with Other Cytokines and Clinical Parameters

| Correlation | Patient Group | Finding | Implication | Reference |

|---|---|---|---|---|

| IL-33 and other Pro-inflammatory Cytokines | Severe/Critical COVID-19 | Strong positive correlation between IL-33 and TNF-α, IL-1β, IL-6, IL-12, IL-23. | IL-33 is a key driver in the network of pro-inflammatory cytokines in severe disease. | [6][7] |

| Mild/Moderate COVID-19 | Weaker positive correlation between IL-33 and IL-1β, IL-12, IL-23. | The pro-inflammatory role of IL-33 is amplified as the disease progresses. | [6][7] | |

| IL-33 and Arterial Blood Gases | Severe/Critical COVID-19 | Weak negative correlation between serum IL-33 and SaO₂. | Higher IL-33 levels are associated with poorer oxygenation. | [6][7] |

| IL-33 and IgG Titers | Moderate/Severe COVID-19 | IL-33 levels clustered with anti-RBD IgG titers. | Suggests a link between IL-33 production and the adaptive immune response. |[1] |

Signaling Pathways and Experimental Workflows

IL-33/ST2 Signaling Pathway

SARS-CoV-2 damages lung epithelial cells, causing the release of IL-33. This alarmin binds to the ST2L/IL-1RAcP receptor complex on immune cells. This engagement recruits the MyD88 adaptor protein, leading to the activation of IRAK kinases and TRAF6. Ultimately, this cascade activates the NF-κB and MAP kinase (MAPK) transcription factors, driving the expression of numerous inflammatory genes and cytokines.

Caption: IL-33/ST2 signaling cascade in immune cells.

IL-33 Mediated Activation of ILC2s

Released IL-33 is a primary activator of Group 2 Innate Lymphoid Cells (ILC2s). Upon activation via the ST2 receptor, ILC2s produce large quantities of Type 2 cytokines, notably IL-5 and IL-13. These cytokines contribute to eosinophilia, mucus production, and can impair Type 1 antiviral immunity, potentially exacerbating the lung pathology in COVID-19.

Caption: IL-33 driven activation of ILC2s.

Experimental Workflow for Cytokine Analysis

The workflow for analyzing IL-33's role in patient cohorts typically involves patient stratification, sample collection, processing to isolate serum or plasma, and subsequent measurement of cytokine levels using a sensitive immunoassay like ELISA. The results are then correlated with clinical data to determine associations with disease severity.

Caption: Workflow for clinical cytokine studies.

Experimental Protocols

Patient Cohort and Sample Collection

-

Study Design: A prospective or retrospective cohort study including patients with PCR-confirmed SARS-CoV-2 infection.[6][7]

-

Patient Groups: Patients are typically stratified based on clinical severity (e.g., mild/moderate vs. severe/critical) according to established guidelines (e.g., WHO clinical progression scale).[6][7] A control group of healthy, age- and sex-matched donors is included for baseline comparison.

-

Sample Collection: Whole blood is collected from patients via venipuncture into serum separator tubes (SST) or EDTA tubes for plasma.

-

Sample Processing:

-

For serum, allow blood in SST tubes to clot at room temperature for 30-60 minutes.

-

Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the supernatant (serum or plasma) without disturbing the cell layer.

-

Aliquot the serum/plasma into cryovials and store immediately at -80°C until analysis to prevent degradation of cytokines.

-

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a standard sandwich ELISA for the quantification of IL-33 or sST2 in patient serum.

-

Materials:

-

Commercially available human IL-33 or sST2 ELISA kit (e.g., from R&D Systems, BioLegend, GenWay Biotech).[13][14]

-

96-well microplate pre-coated with capture antibody.

-

Recombinant human IL-33/sST2 standard.

-

Biotinylated detection antibody.

-

Streptavidin-HRP conjugate.

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer and assay diluent.

-

Microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard protein to create a stock solution and then perform serial dilutions to generate a standard curve. Dilute patient serum samples as recommended by the kit manufacturer.

-

Coating (if not pre-coated): Coat a 96-well plate with capture antibody overnight at 4°C. Wash the plate.

-

Blocking: Block non-specific binding sites by adding a blocking buffer for 1-2 hours at room temperature. Wash the plate.

-

Sample Incubation: Add 100 µL of the standards and diluted patient samples to appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

-

Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes.

-

Calculation: Subtract the average zero standard OD from all readings. Plot the standard curve (OD vs. concentration) and use it to determine the concentration of IL-33/sST2 in the patient samples.

-

-

Considerations: Measuring IL-33 in serum can be challenging due to low concentrations and interference from factors like soluble receptors (sST2).[13] Careful validation of commercial ELISA kits is essential to avoid false-positive results.[15]

Animal Models

-

Model: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain) infection in wild-type (WT) and ST2-deficient (ST2-/-) mice.[4][8]

-

Objective: To determine the causal role of the IL-33/ST2 axis in COVID-19 pathogenesis.

-

Methodology:

-

WT and ST2-/- mice are infected intranasally with a lethal dose of SARS-CoV-2 MA10.

-

In a parallel pharmacologic approach, WT mice are treated with an IL-33/ST2 signaling inhibitor (e.g., HpBARI_Hom2, a helminth-derived protein that blocks ST2) or a control protein.[4][8][16]

-

Monitor mice daily for weight loss and survival.

-

At specific time points post-infection (e.g., day 4), euthanize a subset of mice.

-

Collect lung tissue for viral titer quantification (plaque assay) and histopathology.

-

Collect bronchoalveolar lavage (BAL) fluid or lung homogenates for cytokine analysis (ELISA or multiplex assay).

-

-

Expected Outcome: Studies have shown that ST2-/- mice or mice treated with an ST2 blocker exhibit significantly improved survival and reduced weight loss compared to controls, despite having similar viral loads.[4][8] This indicates that the IL-33/ST2 axis drives immunopathology rather than affecting viral clearance.[4][8]

Therapeutic Implications and Future Directions

The central role of the IL-33/ST2 axis in driving the hyper-inflammatory response in severe COVID-19 makes it an attractive target for therapeutic intervention.[1] By blocking this pathway, it may be possible to dampen the cytokine storm, reduce lung immunopathology, and improve patient outcomes.

Potential therapeutic strategies include:

-

Anti-IL-33 monoclonal antibodies: These would neutralize circulating IL-33, preventing it from activating its receptor.

-

Anti-ST2 monoclonal antibodies: These would block the ST2 receptor on immune cells, preventing IL-33 from initiating downstream signaling.[11]

-

Recombinant sST2: Administering soluble ST2 could act as a decoy receptor, sequestering excess IL-33.

Targeting an upstream alarmin like IL-33 could be more effective than blocking individual downstream cytokines (like IL-6), as it would inhibit a broader range of inflammatory pathways simultaneously.[11] Clinical trials are needed to evaluate the safety and efficacy of these approaches in COVID-19 patients.

Conclusion

Interleukin-33 has been firmly established as a critical mediator in the pathogenesis of severe SARS-CoV-2 infection. Released from damaged lung tissue, it functions as a key alarmin that initiates and amplifies the dysregulated immune response.[1][2][3] IL-33 drives the production of a cascade of pro-inflammatory cytokines, promotes a detrimental Type 2 immune environment, impairs antiviral IFN-I responses, and contributes to the severe lung pathology seen in critical COVID-19.[1][2] The strong correlation between elevated IL-33/sST2 levels and disease severity highlights their potential as both prognostic biomarkers and high-value therapeutic targets.[6] Further research and clinical investigation into therapies that block the IL-33/ST2 signaling axis are warranted and hold promise for mitigating the most severe consequences of COVID-19.

References

- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A possible role for ST2 as prognostic biomarker for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [vaseljena.ues.rs.ba]

- 8. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Interleukin-33 (IL-33) and IL-33 Receptors (sST2 and ST2L) in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The challenge of measuring IL-33 in serum using commercial ELISA: lessons from asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Measuring serum concentrations of interleukin-33 in atopic dermatitis is associated with potential false positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]

SARS-CoV-2 Induction of Interleukin-33 in Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and mediator of inflammation in the pathogenesis of Coronavirus Disease 2019 (COVID-19). Released by damaged epithelial cells upon SARS-CoV-2 infection, IL-33 plays a pivotal role in initiating and amplifying the inflammatory cascade that can lead to severe lung injury, Acute Respiratory Distress Syndrome (ARDS), and systemic complications. This document provides a comprehensive technical overview of the mechanisms underlying SARS-CoV-2-induced IL-33 expression in epithelial cells, the subsequent signaling pathways, and its correlation with disease severity. It includes a compilation of quantitative data from recent studies, detailed experimental protocols for its investigation, and visual diagrams of the core biological processes to support further research and therapeutic development.

The Role of IL-33 in COVID-19 Pathogenesis

IL-33 is constitutively stored in the nucleus of barrier cells, such as epithelial and endothelial cells.[1] Upon cellular stress or damage, as occurs during viral infection, it is released into the extracellular space, where it functions as an "alarmin" to alert the immune system to danger.[2][3] In the context of COVID-19, SARS-CoV-2 infection of lung epithelial cells is a primary trigger for IL-33 release.[4][5] This release initiates a cascade of events, including:

-

Activation of Type 2 Immunity: IL-33 is a potent activator of type 2 innate lymphoid cells (ILC2s), mast cells, and eosinophils.[1] This leads to the production of type 2 cytokines like IL-5 and IL-13, which can impair antiviral responses and delay viral clearance.[4][6]

-

Pro-inflammatory Cytokine Production: The IL-33 signaling pathway stimulates the production of numerous innate pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, contributing to the "cytokine storm" observed in severe COVID-19 cases.[3][5]

-

Pulmonary Inflammation and Fibrosis: By driving inflammation and potentially contributing to epithelial-mesenchymal transition, sustained high levels of IL-33 are implicated in the development of lung fibrosis in post-COVID patients.[2]

Elevated levels of circulating IL-33 and its receptor, ST2, have been strongly correlated with disease severity, adverse clinical parameters, and poor outcomes in COVID-19 patients.[7][8][9]

Molecular Mechanism of IL-33 Induction and Signaling

Induction of IL-33 Expression in Epithelial Cells

SARS-CoV-2 infection triggers IL-33 expression and release from lung epithelial cells through several mechanisms:

-

Epithelial Cell Damage: The primary mechanism is the direct cytopathic effect of the virus, leading to epithelial cell damage and necrosis, which causes the release of nuclear IL-33.[4][6]

-

Viral Protease Activity: The SARS-CoV-2-derived papain-like protease (PLpro) has been suggested as a potential direct inducer of IL-33 in epithelial cells, further amplifying the inflammatory signal.[4][8]

-

Inflammatory Feedback Loop: Pro-inflammatory cytokines released by immune cells in response to the initial infection can further stimulate epithelial cells, creating a positive feedback loop that sustains IL-33 production.[5]

Caption: SARS-CoV-2 induction of IL-33 in epithelial cells.

Downstream IL-33 Signaling Pathway

Once released, IL-33 binds to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1] This binding initiates an intracellular signaling cascade common to the IL-1 receptor family:

-

Receptor Dimerization: IL-33 binding brings ST2 and IL-1RAcP together.

-

TIR Domain Activation: This dimerization recruits intracellular signaling adaptors, including Myeloid differentiation primary response 88 (MyD88) and IL-1 receptor-associated kinases (IRAKs), via their Toll-interleukin receptor (TIR) domains.[4]

-

MAPK and NF-κB Activation: The signal is further transduced through TNF receptor-associated factor 6 (TRAF6), leading to the activation of mitogen-activated protein (MAP) kinases and the nuclear factor κB (NF-κB) transcription factor.[4][10]

-

Gene Expression: Activated NF-κB and other transcription factors move into the nucleus and drive the expression of a wide range of pro-inflammatory genes, including those for cytokines (IL-6, TNF-α), chemokines, and adhesion molecules, thus amplifying the inflammatory response.[10]

Caption: Intracellular signaling cascade following IL-33 receptor binding.

Quantitative Data on IL-33 Expression

The upregulation of IL-33 in response to SARS-CoV-2 has been quantified in both in vitro cell culture experiments and clinical samples from COVID-19 patients.

Table 1: In Vitro IL-33 Expression in Epithelial Cells

| Cell Line | Time Post-Infection | Finding | Reference |

| Fadu (Human epithelial) | 72 hours | Significant increase in IL-33 transcript levels | [3][8] |

| LS513 (Human epithelial) | 72 hours | Significant increase in IL-33 transcript levels | [3][8] |

| Primary Human Bronchial Epithelial Cells (PBEC) | Not specified | Upregulated IL-33 expression reported | [10] |

| Human Keratinocytes | 24 hours (IL-33 treatment) | Time-dependent increase in ACE2 expression | [11] |

Table 2: Clinical IL-33 Levels in COVID-19 Patients

| Patient Cohort | Sample Type | Key Finding | Reference(s) |

| Mild/Moderate vs. Severe/Critical COVID-19 | Serum | Significantly higher IL-33 concentration in severe/critical patients. | [5][9][12] |

| Elderly COVID-19 Patients | Serum | Upregulated IL-33 levels linked to severe outcomes. | [4][8] |

| General COVID-19 Patients | Serum | IL-33 levels > 332.08 pg/mL associated with increased disease severity. | [8] |

| COVID-19 vs. Non-COVID-19 | Serum | Elevated levels of IL-33 in COVID-19 positive patients. | [9] |

| Acutely Infected COVID-19 Patients | Bronchoalveolar Lavage Fluid (BALF) | Strong upregulation of IL-33 identified via transcriptomic analysis. | [2][13] |

Experimental Protocols

Investigating the role of IL-33 in SARS-CoV-2 infection requires specific methodologies. Below are detailed protocols for key experiments.

In Vitro Infection of Primary Airway Epithelial Cells

This protocol describes the infection of differentiated primary human airway epithelial cells (AECs) grown at an air-liquid interface (ALI), a model that closely mimics the in vivo respiratory epithelium.

-

Cell Culture: Grow primary human AECs on transwell inserts until fully differentiated at an ALI.

-

Virus Preparation: Propagate and titer SARS-CoV-2 (e.g., USA-WA1/2020 isolate) in a suitable cell line like Vero E6 cells. All work with live virus must be performed in a Biosafety Level 3 (BSL-3) laboratory.

-

Inoculation: Wash the apical surface of the AEC cultures with phosphate-buffered saline (PBS). Inoculate the apical surface with SARS-CoV-2 at a desired multiplicity of infection (MOI), typically ranging from 0.1 to 1.0, in a minimal volume of viral growth medium.

-

Incubation: Incubate cultures for a specified time (e.g., 2 hours) at 37°C to allow for viral entry.

-

Post-Infection: Remove the inoculum from the apical surface. Maintain the cultures at the ALI for the duration of the experiment (e.g., 24, 48, 72, 96 hours).

-

Sample Collection: At designated time points, collect the apical wash for viral titer analysis and the cell lysate for RNA or protein extraction. Basolateral media can be collected to measure secreted proteins.[14]

Quantification of IL-33 mRNA by RT-qPCR

-

RNA Isolation: Lyse infected and control cells using a lysis buffer (e.g., Trizol®). Isolate total RNA according to the manufacturer's protocol. This step also serves to inactivate the virus.[14]

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a qPCR machine, SYBR Green or TaqMan-based assays, and primers specific for human IL33 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

IL33 Forward Primer (Example): 5'-TGACTCTGTGCTTGAATGGTC-3'

-

IL33 Reverse Primer (Example): 5'-GGTGGCTCATCTTAATGTCTCC-3'

-

-

Data Analysis: Calculate the relative expression of IL33 mRNA using the comparative Cq (ΔΔCq) method, normalizing to the housekeeping gene and comparing infected samples to mock-infected controls.

Measurement of IL-33 Protein by ELISA

-

Sample Preparation: Collect cell culture supernatants or patient serum. Centrifuge to remove debris. Samples may need to be diluted depending on the expected concentration.

-

ELISA Procedure: Use a commercial Human IL-33 ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for human IL-33.

-

Block non-specific binding sites.

-

Add standards, controls, and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB). The reaction will produce a color change.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of IL-33 in the samples from the standard curve.

Caption: Workflow for analyzing IL-33 expression and secretion.

Conclusion and Therapeutic Implications

The induction of IL-33 in epithelial cells by SARS-CoV-2 is a key initiating event in the inflammatory pathology of COVID-19. Acting as an alarmin, IL-33 orchestrates a powerful immune response that, when dysregulated, contributes significantly to disease severity. The strong correlation between IL-33 levels and poor clinical outcomes highlights the IL-33/ST2 signaling axis as a prime therapeutic target.[1][2] Strategies aimed at blocking this pathway, such as using anti-ST2 monoclonal antibodies or other inhibitors, could potentially mitigate the hyperinflammation and lung damage seen in severe COVID-19, offering a promising avenue for future drug development. Further research is warranted to fully elucidate the multifaceted role of IL-33 in both acute infection and long-term post-COVID complications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]

- 6. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. IL-33 Enhances ACE2 Expression on Epidermal Keratinocytes in Atopic Dermatitis: A Plausible Issue for SARS-CoV-2 Transmission in Inflamed Atopic Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-33 expression in response to SARS-CoV-2 correlates with seropositivity in COVID-19 convalescent individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Alarming Role of IL-33 in SARS-CoV-2 Infection: A Technical Guide to its Release Mechanisms

For Immediate Release

AUSTIN, TX – November 7, 2025 – An in-depth technical guide released today sheds new light on the mechanisms driving the release of Interleukin-33 (IL-33) during SARS-CoV-2 infection, a critical factor in the inflammatory cascade associated with severe COVID-19. This document, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the cellular and molecular pathways involved, detailed experimental protocols, and a quantitative analysis of IL-33 levels in various clinical and preclinical settings.

Interleukin-33, a member of the IL-1 cytokine family, functions as an "alarmin," a danger signal released from damaged or dying cells. In the context of COVID-19, elevated levels of IL-33 in the serum and lungs of patients are strongly correlated with disease severity, acute respiratory distress syndrome (ARDS), and adverse clinical outcomes.[1][2][3][4] This guide dissects the multifaceted mechanisms of its release, providing a foundational resource for the development of targeted therapeutics.

Core Mechanisms of IL-33 Release in COVID-19

SARS-CoV-2 infection triggers IL-33 release through several interconnected pathways, primarily initiated by damage to lung epithelial and endothelial cells.[4][5][6]

1. Viral-Induced Cell Damage and Necrosis: The primary driver of IL-33 release is the cytopathic effect of SARS-CoV-2 on lung tissue. The virus infects alveolar epithelial cells, leading to cellular stress, damage, and ultimately lytic cell death, which allows the nuclear-localized full-length IL-33 to be released into the extracellular space.[5][6]

2. Programmed Cell Death Pathways: Beyond simple necrosis, SARS-CoV-2 can induce programmed cell death pathways that facilitate IL-33 release:

-

Pyroptosis: This inflammatory form of cell death is initiated by the activation of inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The SARS-CoV-2 virus has been shown to activate the NLRP3 inflammasome, leading to the activation of caspase-1. While caspase-1 is primarily known for processing pro-IL-1β and pro-IL-18, the resulting cell lysis, mediated by Gasdermin D (GSDMD), also contributes to the release of IL-33. Furthermore, proteases released from neutrophils and mast cells during the inflammatory response, such as neutrophil elastase and cathepsin G, can cleave the full-length IL-33 into a more active mature form.[6]

-

Necroptosis: This is a programmed form of necrosis that is independent of caspases and is mediated by the RIPK1-RIPK3-MLKL signaling axis. Viral infection can trigger necroptosis, leading to plasma membrane rupture and the release of intracellular contents, including IL-33.

3. Role of Viral Proteins: Specific SARS-CoV-2 proteins may directly influence IL-33 expression. The SARS-CoV-2 papain-like protease (PLpro) has been suggested as a potential inducer of IL-33 in epithelial cells.[6] Additionally, in vitro studies have shown that the SARS-CoV-2 Spike protein can upregulate the expression of both IL-33 and its receptor, ST2, in alveolar epithelial cells.[7]

Once released, IL-33 binds to its receptor ST2 on various immune cells, including mast cells, basophils, eosinophils, and type 2 innate lymphoid cells (ILC2s), triggering a potent type 2 inflammatory response that contributes to the cytokine storm characteristic of severe COVID-19.

Quantitative Analysis of IL-33 Levels

The following tables summarize the quantitative data on IL-33 levels from studies on COVID-19 patients and preclinical models.

Table 1: IL-33 Levels in COVID-19 Patient Cohorts

| Patient Cohort | Sample Type | IL-33 Concentration (pg/mL) | Reference |

| Severe/Critical COVID-19 | Serum | Significantly higher than mild/moderate | [1][2][3] |

| Mild/Moderate COVID-19 | Serum | Elevated compared to healthy controls | [1][2][3] |

| Healthy Controls | Serum | Baseline levels | [1][2][3] |

| COVID-19 with ARDS | Serum | Significantly higher than those without ARDS | |

| Post-COVID-19 with Pulmonary Fibrosis | Serum | Markedly elevated compared to COVID-19 patients and healthy controls | [7] |

Note: Specific concentrations vary between studies due to different assay sensitivities and patient populations. A serum level > 332.08 pg/mL has been suggested as a risk factor for increased severity.[6]

Table 2: IL-33 Levels in a Mouse Model of SARS-CoV-2 Infection

| Mouse Model | Tissue/Sample | IL-33 Levels | Time Point | Reference |

| B6 mice infected with mouse-adapted SARS-CoV-2 MA10 | Lungs | Significantly increased | Day 2 post-infection | [8][9] |

| IL-33-/- mice infected with SARS-CoV-2 MA10 | Lungs | N/A (knockout model) | N/A | [8][9] |

Note: IL-33 deficiency in this model resulted in less bodyweight loss and decreased viral burden, highlighting the pathogenic role of IL-33.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IL-33 release and the workflows of essential experimental protocols.

Caption: Signaling pathways of IL-33 release and action during SARS-CoV-2 infection.

Caption: Simplified workflows for key experimental assays.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of IL-33 release during SARS-CoV-2 infection.

Quantification of IL-33 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted for the measurement of IL-33 in patient serum, plasma, cell culture supernatants, or bronchoalveolar lavage fluid (BALF).

Materials:

-

Human IL-33 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Wash buffer (0.05% Tween 20 in PBS)

-

Assay diluent (as provided in the kit)

-

Stop solution (e.g., 2 N H₂SO₄)

-

TMB substrate solution

-

Streptavidin-HRP

-

Samples and standards

Procedure:

-

Plate Preparation: Bring all reagents and samples to room temperature. Prepare the required number of microplate strips coated with anti-human IL-33 capture antibody.

-

Standard Curve Preparation: Reconstitute the IL-33 standard as per the kit instructions to create a stock solution. Perform serial dilutions in the assay diluent to generate a standard curve (e.g., ranging from 0 to 1000 pg/mL).

-

Sample Preparation: Centrifuge samples to remove particulate matter. Dilute serum or plasma samples as recommended by the kit manufacturer (e.g., 2-20 fold) in the appropriate assay diluent. Cell culture supernatants and BALF may be used neat or diluted.

-

Assay: a. Add 100 µL of standards and samples to the appropriate wells. b. Cover the plate and incubate for 2 hours at room temperature. c. Aspirate each well and wash four times with 300 µL of wash buffer per well. d. Add 100 µL of biotinylated anti-human IL-33 detection antibody to each well. e. Cover and incubate for 2 hours at room temperature. f. Repeat the wash step as in 4c. g. Add 100 µL of Streptavidin-HRP solution to each well. h. Cover and incubate for 20 minutes at room temperature in the dark. i. Repeat the wash step as in 4c. j. Add 100 µL of TMB substrate solution to each well. k. Incubate for 20 minutes at room temperature in the dark, or until a color change is observed. l. Add 50 µL of stop solution to each well.

-

Data Acquisition: Immediately read the optical density at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of IL-33 in the samples by interpolating from the standard curve.

Caspase-1 Activity Assay

This protocol describes a fluorometric or colorimetric assay to measure caspase-1 activity in cell lysates or supernatants, indicative of inflammasome activation.

Materials:

-

Caspase-1 activity assay kit (e.g., from Promega, Abcam) containing a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate) and a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

-

Cell lysis buffer

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., human monocytes or lung epithelial cells) and infect with SARS-CoV-2 at a desired multiplicity of infection (MOI). Include uninfected and positive controls (e.g., LPS + Nigericin).

-

Sample Preparation:

-

Cell Lysates: After incubation, collect cells and lyse them on ice using the provided lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Supernatants: Collect the cell culture supernatant to measure released caspase-1.

-

-

Assay: a. Prepare the reaction buffer containing the caspase-1 substrate according to the kit instructions. b. In a 96-well plate, add 50 µL of cell lysate or supernatant to each well. c. To a subset of wells, add the caspase-1 inhibitor to determine the specificity of the signal. d. Add 50 µL of the reaction buffer to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (at 405 nm) using a plate reader.

-

Analysis: Subtract the background reading (from wells with no lysate/supernatant) from all other readings. The specific caspase-1 activity is determined by subtracting the values from the inhibitor-treated wells from the untreated wells.

Western Blot for GSDMD Cleavage (Pyroptosis Marker)

This protocol details the detection of the N-terminal cleavage product of Gasdermin D (GSDMD-N), a hallmark of pyroptosis.

Materials:

-

Primary antibody: Rabbit anti-cleaved GSDMD (N-terminal)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL chemiluminescence substrate

Procedure:

-

Sample Preparation: Infect cells (e.g., THP-1 macrophages or primary human monocytes) with SARS-CoV-2. After the desired incubation period, collect both the cell pellet and the supernatant. Lyse the cell pellet in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel (e.g., 12%).

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: a. Incubate the membrane with the primary anti-cleaved GSDMD antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. The cleaved GSDMD-N fragment will appear at approximately 31 kDa. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane.

Western Blot for Phosphorylated RIPK1, RIPK3, and MLKL (Necroptosis Markers)

This protocol is for the detection of the phosphorylated forms of key necroptosis proteins.

Materials:

-

Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), and anti-phospho-MLKL (Ser358).

-

Total RIPK1, RIPK3, and MLKL antibodies for normalization.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Cell lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

-

Other materials as listed for the GSDMD Western Blot.

Procedure:

-

Sample Preparation: Infect cells with SARS-CoV-2. For positive controls, treat cells with a known necroptosis inducer (e.g., TNF-α + z-VAD-FMK). Lyse cells in buffer containing both protease and phosphatase inhibitors.

-

Protein Quantification, SDS-PAGE, Transfer, and Blocking: Follow steps 2-5 as described for the GSDMD Western Blot.

-

Antibody Incubation: a. Incubate the membrane with the specific primary phospho-antibody (e.g., anti-phospho-MLKL) overnight at 4°C. b. Wash and incubate with the secondary antibody as described previously.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies against the total forms of RIPK1, RIPK3, or MLKL, and a loading control, to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.

This comprehensive guide provides a detailed framework for understanding and investigating the critical role of IL-33 in the immunopathology of SARS-CoV-2. The provided data and protocols offer valuable tools for the scientific community to further explore this pathway and develop novel therapeutic interventions for COVID-19.

References

- 1. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Genetic Variants in the IL-33/ST2 Axis and COVID-19 Susceptibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The significant variability in the clinical presentation of COVID-19, ranging from asymptomatic infection to severe acute respiratory distress syndrome (ARDS) and mortality, has underscored the role of host genetics in disease susceptibility and severity. Among the numerous immune pathways implicated in the host response to SARS-CoV-2, the Interleukin-33 (IL-33)/ST2 signaling axis has emerged as a critical modulator of inflammation. IL-33, an alarmin released upon cellular damage, and its receptor ST2 (encoded by the IL1RL1 gene), are key players in type 2 immunity and have been linked to the hyperinflammatory state observed in severe COVID-19. This technical guide provides an in-depth overview of the current understanding of genetic variants in the IL33 and IL1RL1 genes and their association with COVID-19 outcomes, detailed experimental protocols for investigating these associations, and visualizations of the key biological and experimental pathways.

The IL-33/ST2 Signaling Pathway in COVID-19

Upon cellular stress or damage, such as that induced by viral infection in lung epithelial and endothelial cells, full-length IL-33 is released and can be cleaved by proteases into its mature, more active form.[1] Mature IL-33 binds to a heterodimeric receptor complex consisting of ST2 (IL-1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP). This binding initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3] This leads to the activation of Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[2] The activation of these pathways results in the production of a plethora of inflammatory mediators, including type 2 cytokines like IL-5 and IL-13, which are implicated in the immunopathology of severe COVID-19.[2][3] Elevated levels of circulating IL-33 and its soluble decoy receptor, sST2, have been associated with poor clinical outcomes in COVID-19 patients.[3][4]

Genetic Variants and COVID-19 Association Data

Genetic association studies aim to identify single nucleotide polymorphisms (SNPs) in the IL33 and IL1RL1 (ST2) genes that are associated with an increased or decreased risk of SARS-CoV-2 infection or severe COVID-19. To date, a limited number of studies have published quantitative data on these associations in the context of COVID-19. The table below summarizes the available data.

| Gene | SNP | Risk Allele (Effect) | Population | Outcome | Odds Ratio (95% CI) | p-value | Reference |

| IL33 | rs3939286 | T (Protective) | Mixed | Severe COVID-19 | 0.109 (0.014 - 0.839) | 0.033 | [5] |

Note: The current body of literature with specific quantitative data on the association between IL-33/ST2 axis polymorphisms and COVID-19 susceptibility and severity is limited. Further research is required to identify and validate more associations in diverse populations.

Experimental Protocols

This section outlines the key experimental methodologies for conducting a genetic association study of IL33 and IL1RL1 variants in a COVID-19 patient cohort.

Patient Cohort Selection

A well-defined patient cohort is crucial for a robust genetic association study.

-

Inclusion Criteria:

-

Age 18 years or older.

-

Confirmed SARS-CoV-2 infection via RT-PCR from a nasopharyngeal, nasal, or oral swab.

-

Informed consent for genetic analysis.

-

-

Exclusion Criteria:

-

Participation in other interventional studies that might interfere with the study outcomes.

-

Incomplete clinical data.

-

-

Case and Control Definition:

-

Cases (Severe COVID-19): Patients who required hospitalization and met criteria for severe disease, such as requiring mechanical ventilation, admission to an intensive care unit (ICU), or having a respiratory rate ≤30 breaths/minute, and mean oxygen saturation ≤93% in a resting state.

-

Controls (Mild/Asymptomatic COVID-19): Individuals with a confirmed SARS-CoV-2 infection who did not require hospitalization and experienced mild or no symptoms.

-

Healthy Controls: Individuals with no history of SARS-CoV-2 infection (confirmed by negative serology) can also be included for susceptibility studies.

-

Sample Collection and DNA Extraction

Genomic DNA can be extracted from various sources, with peripheral blood and nasopharyngeal swabs being common for COVID-19 studies.

-

Sample Types:

-

Peripheral Blood: Collected in EDTA-containing tubes.

-

Nasopharyngeal Swabs: The swab can be placed in a lysis buffer or viral transport medium.

-

-

DNA Extraction from Nasopharyngeal Swabs (Chelex®100 Method):

-

Add a 250 μL aliquot of the nasopharyngeal swab sample to 100 μL of a 5% Chelex®100 resin solution.[6]

-

Vortex the mixture and incubate at 56°C for 1 hour.[6]

-

Heat the sample at 96°C for 30 minutes.[6]

-

Centrifuge at 13,000 rpm for 6 minutes.[6]

-

Transfer the supernatant containing the genomic DNA to a new tube for storage at -20°C.[6]

-

-

DNA Quality and Quantity Assessment:

-

Quantify DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Assess DNA purity by measuring the A260/A280 ratio, with a ratio of ~1.8 being indicative of pure DNA.

-

SNP Genotyping using TaqMan Assay

TaqMan SNP genotyping assays are a widely used, reliable method for determining the genotype of specific SNPs.

-

Assay Components:

-

TaqMan Genotyping Master Mix: Contains DNA polymerase, dNTPs, and a reference dye.

-

TaqMan SNP Genotyping Assay: A pre-designed or custom mix of two allele-specific probes (labeled with different fluorescent dyes, e.g., FAM and VIC) and a pair of primers for the target SNP.

-

-

Genotyping Protocol (5 µL reaction in a 384-well plate):

-

Prepare the Reaction Mix: For each SNP assay, prepare a master mix containing 2.5 µL of 2X TaqMan Genotyping Master Mix and 0.25 µL of the 20X SNP Genotyping Assay.[7]

-

Aliquot Reaction Mix: Dispense 2.75 µL of the reaction mix into each well of a 384-well PCR plate.[7]

-

Add DNA: Add 2.25 µL of genomic DNA (normalized to a concentration of, for example, 5 ng/µL) to the appropriate wells. Include no-template controls (NTCs) and known genotype controls.

-

Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the components and remove bubbles.

-

Real-Time PCR: Perform the PCR in a real-time PCR instrument with the following standard cycling conditions:

-

Enzyme Activation: 95°C for 10 minutes

-

40 Cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Allelic Discrimination: After the PCR, perform an endpoint read to detect the fluorescence of the VIC and FAM dyes. The software will then generate a scatter plot to visualize the genotype clusters (homozygous for allele 1, homozygous for allele 2, and heterozygous).

-

Statistical Analysis

-

Hardy-Weinberg Equilibrium (HWE): Check for deviation from HWE in the control group for each SNP to assess genotyping quality.

-

Association Analysis: Use logistic regression to assess the association between each SNP and the COVID-19 outcome (e.g., severe vs. mild disease). The model should be adjusted for potential confounders such as age, sex, and comorbidities. The results are typically presented as odds ratios (ORs) with 95% confidence intervals (CIs) and p-values.

-

Genetic Models: Test for association under different genetic models (e.g., additive, dominant, recessive).

-

Correction for Multiple Testing: Apply a correction method (e.g., Bonferroni correction) to the p-values to account for the number of SNPs tested.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a genetic association study investigating the link between IL-33/ST2 variants and COVID-19 severity.

Logical Relationship Diagram

This diagram illustrates the hypothesized logical relationship between genetic variants in the IL-33/ST2 axis, the resulting biological effects, and the clinical outcomes in COVID-19.

Conclusion

The IL-33/ST2 signaling axis represents a promising area of investigation for understanding the host genetic factors that contribute to the wide spectrum of COVID-19 clinical outcomes. While current quantitative data on specific genetic associations is still emerging, the methodologies for robustly investigating these links are well-established. This technical guide provides a framework for researchers and drug development professionals to design and execute studies aimed at elucidating the role of IL33 and IL1RL1 genetic variants in COVID-19. A deeper understanding of these genetic determinants will be invaluable for identifying at-risk patient populations, developing novel therapeutic strategies targeting this pathway, and ultimately personalizing the clinical management of COVID-19.

References

- 1. Genome-Wide Association Study of COVID-19 Breakthrough Infections and Genetic Overlap with Other Diseases: A Study of the UK Biobank - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An explainable model of host genetic interactions linked to COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Effects of IL-33 on COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide association studies of COVID-19: Connecting the dots - PMC [pmc.ncbi.nlm.nih.gov]

The Pathogenic Role of Interleukin-33 in COVID-19-Associated Lung Injury: A Technical Guide

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic has highlighted the critical role of dysregulated immune responses in the progression of coronavirus disease 2019 (COVID-19). A key feature of severe COVID-19 is acute respiratory distress syndrome (ARDS), characterized by a cytokine storm and extensive lung damage. Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a crucial "alarmin" released by damaged lung epithelial and endothelial cells.[1][2] This guide provides a comprehensive technical overview of the pathogenic role of the IL-33/ST2 signaling axis in COVID-19-associated lung injury. It synthesizes data from clinical and preclinical studies, details relevant experimental methodologies, and visualizes key pathways to support ongoing research and therapeutic development. Evidence suggests that elevated IL-33 levels are associated with disease severity and poor outcomes, driving hyperinflammation, type 2 immunity, and potentially fibrosis.[3][4][5] Consequently, the IL-33/ST2 pathway represents a promising therapeutic target for mitigating the severe pulmonary complications of COVID-19.[4][6]

The IL-33/ST2 Signaling Axis

IL-33 is constitutively expressed in the nucleus of structural cells, particularly in barrier tissues like the lung epithelium.[4][7] Upon cellular damage or stress induced by viral infections such as SARS-CoV-2, full-length IL-33 is released into the extracellular space, where it functions as a danger signal.[1][2] Extracellular IL-33 binds to a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[5]

This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][8] This leads to the formation of a "Myddosome" complex with Interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6).[1][8] Ultimately, this cascade activates key transcription factors, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1][2][8]

Evidence from Clinical Studies

Multiple clinical studies have investigated the association between circulating IL-33 levels and COVID-19 severity. A consistent finding is the upregulation of serum IL-33 in patients with severe or critical disease compared to those with mild or moderate illness.[5][6][9] This elevation often correlates with key clinical and laboratory markers of inflammation and tissue damage.

Quantitative Data from Patient Cohorts

The following table summarizes findings from studies measuring IL-33 and its soluble receptor, sST2, in COVID-19 patients.

| Study Cohort | Patient Groups | Sample Type | Key Findings | Citation(s) |

| 220 COVID-19 Patients | Mild/Moderate vs. Severe/Critical | Serum | Significantly higher IL-33 concentration in the severe/critical group. | [9][10][11] |

| COVID-19 Patients | Mild/Moderate vs. Severe/Critical | Serum | Serum IL-33 levels > 332.08 pg/mL were associated with an increased risk of severe COVID-19. | [1] |

| Elderly COVID-19 Patients | Not specified | Serum | Serum IL-33 levels are up-regulated, linking them to severe outcomes. | [1][12] |

| 97 Hospitalized Patients | Tozorakimab (anti-IL-33) vs. Standard of Care | Serum | High baseline serum IL-33/sST2 complex levels may identify responders to anti-IL-33 therapy. | [7] |

| Fatal COVID-19 Cases (n=20) vs. Controls (n=10) | COVID-19 vs. Non-diseased | Distal Lung Tissue | IL-33 protein was significantly reduced in COVID-19 lungs, while total tissue sST2 increased. | [13] |

Correlation with Clinical Parameters

Elevated IL-33 has been positively correlated with several markers indicative of a poor prognosis in COVID-19.

| Clinical Parameter | Correlation with IL-33 | Disease Stage | Citation(s) |

| Inflammatory Cytokines | |||

| IL-1β, IL-6, IL-12, TNF-α, IL-23 | Strong Positive | Severe/Critical | [6][9][10][11] |

| Inflammatory Markers | |||

| C-reactive protein (CRP) | Positive | Severe | [1] |

| Procalcitonin (PCT) | Positive | Severe | [1] |

| Ferritin | Positive | Severe | [1] |

| Cell Counts | |||

| Neutrophil Count | Positive | Severe | [1] |

| Lymphocyte Count | Negative | Severe | [1] |

| Monocyte Count | Negative | Severe | [1] |

| Coagulation & Organ Damage | |||

| D-dimer | Positive | Severe | [1] |

| Lactate dehydrogenase (LDH) | Positive | Severe | [1] |

| Aspartate aminotransferase (AST) | Positive | Severe | [1] |

| Gas Exchange | |||

| Oxygen Saturation (SaO₂) | Weak Negative | Severe | [6][9][10] |

Mechanisms of IL-33 Pathogenicity in the Lung

In susceptible individuals, the release of IL-33 from lung cells damaged by SARS-CoV-2 is proposed to be a key driver of immunopathology.[4] It orchestrates a cascade of events that contribute to the cytokine storm, ARDS, and potentially long-term fibrotic changes.

-

Activation of Type 2 Immunity: IL-33 is a potent activator of type 2 innate lymphoid cells (ILC2s), mast cells, and Th2 cells.[5][12] These cells, which all express the ST2 receptor, produce type 2 cytokines like IL-5 and IL-13.[5][14] Elevated IL-13, in particular, has been associated with COVID-19 severity and the need for mechanical ventilation.[15] This type 2 response can impair antiviral immunity and delay viral clearance.[1][12]

-

Cytokine Storm Amplification: IL-33 acts synergistically with other pro-inflammatory cytokines. It induces the production of IL-1β, IL-6, and TNF-α in various target cells, amplifying the hyperinflammatory state that leads to ARDS.[6]

-

Neutrophil Dysregulation: IL-33 promotes the infiltration and activation of neutrophils in the lungs.[5] This can lead to the excessive release of neutrophil extracellular traps (NETs) and reactive oxygen species (ROS), causing further tissue damage.[5]

-

Dampening of Antiviral IFN Response: The IL-33/ST2 axis can suppress the production of type I interferons (IFN-I) from plasmacytoid dendritic cells (pDCs), which are crucial for an effective early antiviral response.[5][14]

-

Pulmonary Fibrosis: In patients who survive severe COVID-19, IL-33 may contribute to the development of pulmonary fibrosis. It can induce myofibroblast differentiation and promote epithelial-mesenchymal transition, key processes in fibrotic remodeling.[4]

Evidence from Preclinical Models

Animal models are crucial for elucidating the causal role of IL-33 in COVID-19 pathogenesis and for testing therapeutic interventions. Studies using mouse-adapted SARS-CoV-2 strains have confirmed the pathogenic function of the IL-33/ST2 axis.

| Animal Model | Virus Strain | Intervention | Key Outcomes | Citation(s) |

| K18-hACE2 Transgenic Mice | SARS-CoV-2 MA10 | Pharmacologic blockade of IL-33/ST2 signaling (HpBARI_Hom2) | - Improved weight loss and survival (60% vs 10%).- Protection was independent of viral load, indicating an immunopathogenic role.- Reduced pulmonary IL-5 concentrations. | [15][16] |

| IL-33 Knockout (IL-33-/-) Mice | Mouse-adapted SARS-CoV-2 (CMA3p20) | Genetic deletion of IL-33 | - Reduced weight loss following infection.- Correlated with a reduction in innate immune cell infiltrates in the lungs. | [15] |

| C57BL/6J Mice (LPS-induced ARDS) | N/A (LPS challenge) | IL-33 or ST2 knockout (IL-33-/-, ST2-/-) | Reduced neutrophil infiltration, alveolar capillary leakage, and lung injury compared to wild-type mice. | [17] |

Detailed Experimental Protocols

Measurement of IL-33 and sST2 in Human Serum

Accurate quantification of IL-33 is challenging due to its low circulating levels and interference from binding partners, primarily soluble ST2 (sST2).

-

Method: Modified Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with Acid Dissociation.[18][19]

-

Principle: Standard commercial ELISA kits often under-quantify IL-33 because sST2 masks the epitopes for antibody binding. An acid treatment step dissociates the IL-33:sST2 complex, allowing for the detection of total, active (reduced) IL-33.[18]

-

Protocol Outline:

-

Sample Preparation: Collect serum samples and store at -80°C.

-

Acid Dissociation: Add an acid (e.g., HCl) to the serum sample to lower the pH and dissociate IL-33 from sST2 and other binding partners. Incubate for a specified period.

-

Neutralization & Detection Antibody Addition: Neutralize the sample with a buffer. Crucially, add the detection antibody simultaneously with the neutralization solution. This prevents the re-association of IL-33 and sST2. An anti-sST2 blocking antibody can also be added to further mitigate interference.[18][19]

-

ELISA Procedure: Add the treated sample mixture to a 96-well plate pre-coated with a capture anti-IL-33 monoclonal antibody.

-

Incubation & Washing: Incubate the plate to allow binding. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound substances.

-

Enzyme Conjugate & Substrate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution (e.g., TMB). The enzyme reaction will produce a color change proportional to the amount of bound IL-33.

-

Detection: Stop the reaction with a stop solution and measure the optical density at 450 nm using a microplate reader.

-

Quantification: Calculate the IL-33 concentration by comparing sample absorbance to a standard curve generated with recombinant human IL-33. The lower limit of quantification (LLOQ) for this modified method can reach as low as ~6.25 pg/mL.[18]

-

-

Alternative High-Sensitivity Assays: Meso Scale Diagnostics (MSD) S-PLEX assays offer very high sensitivity (LLOD ~16 fg/ml for reduced IL-33) and are used in clinical trial settings.[7][20]

In Vivo Mouse Model of COVID-19 Lung Injury

This protocol outlines a typical workflow for evaluating an IL-33/ST2 pathway inhibitor in a mouse model.

-

Animal Model: K18-hACE2 transgenic mice, which express human ACE2, or standard laboratory mice (e.g., C57BL/6) infected with a mouse-adapted SARS-CoV-2 strain like MA10.[15][21][22] Aged mice are often used to better model severe disease.[21][23]

-

Inoculation: Mice are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) dose of the virus.

-

Therapeutic Intervention: Treatment (e.g., neutralizing anti-ST2 antibody) or a control (e.g., isotype control antibody) is administered, often prior to or shortly after infection.[16][17]

-

Monitoring: Animals are monitored daily for weight loss and clinical signs of disease. Survival is tracked over a period of 14-21 days.

-

Endpoint Analysis: At specific time points (e.g., peak of disease), a subset of animals is euthanized.

-

Lung Tissue Collection: Lungs are harvested for various analyses. One lobe may be fixed in formalin for histology (H&E staining) and immunohistochemistry, while other lobes are snap-frozen or homogenized for viral load quantification (RT-qPCR) and cytokine analysis (ELISA, Luminex).

-

Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze cellular infiltrates and local cytokine concentrations.

-

Flow Cytometry: Single-cell suspensions from lung tissue can be prepared to quantify immune cell populations (e.g., neutrophils, ILC2s, T cells) by flow cytometry.

-

Therapeutic Targeting of the IL-33/ST2 Pathway

Given its central pathogenic role, the IL-33/ST2 axis is an attractive therapeutic target. Strategies include neutralizing IL-33 directly or blocking its receptor, ST2.

-

Tozorakimab: A human IgG1 monoclonal antibody that neutralizes IL-33.[7]

-

Clinical Trial (ACCORD-2): A phase 2a study evaluated tozorakimab in hospitalized COVID-19 patients. While the primary endpoint (time to clinical response) was not met in the overall population, post hoc analyses suggested a potential benefit in reducing the risk of death or respiratory failure, particularly in patients with high baseline levels of the IL-33/sST2 complex.[7] These findings suggest that IL-33 blockade may be most effective in a biomarker-selected patient population and warrants further investigation in larger phase 3 trials.

Conclusion and Future Directions

The alarmin IL-33 is a critical mediator in the immunopathology of COVID-19-associated lung injury. Released from damaged lung cells, it activates the ST2 receptor on immune cells, driving a type 2 inflammatory response, amplifying the cytokine storm, and impairing antiviral immunity. Clinical data robustly link elevated systemic IL-33 with disease severity, and preclinical models confirm its causal role in pathogenesis.

Future research should focus on:

-

Biomarker Stratification: Identifying a reliable biomarker profile (e.g., IL-33/sST2 complex levels) to select patients most likely to benefit from anti-IL-33 therapies.[7]

-

Timing of Intervention: Determining the optimal therapeutic window for IL-33/ST2 blockade, as the pathway's role may differ between acute inflammation and later tissue repair or fibrotic phases.[13]

-

Long-Term Sequelae: Investigating the role of the IL-33/ST2 axis in post-acute sequelae of COVID-19 (PASC), particularly in the context of pulmonary fibrosis.[4]

Targeting the IL-33/ST2 pathway holds significant promise as a host-directed therapy to quell the devastating hyperinflammation of severe COVID-19 and improve patient outcomes.

References

- 1. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine [mdpi.com]

- 2. IL-33 Signaling in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of IL-33/ST2 Signaling Axis in COVID-19 Pathogenesis - Thailand Medical News [thailandmedical.news]

- 4. Imperfect storm: is interleukin-33 the Achilles heel of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Effects of IL-33 on COVID-19 [mdpi.com]

- 6. Frontiers | IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding [frontiersin.org]

- 7. A randomised phase 2a study to investigate the effects of blocking interleukin-33 with tozorakimab in patients hospitalised with COVID-19: ACCORD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-33 Signaling in Lung Injury [transpopmed.org]

- 9. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IL 33 Correlates With COVID-19 Severity, Radiographic and Clinical Finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IL-33 and the Cytokine Storm in COVID-19: From a Potential Immunological Relationship towards Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression patterns of Interleukin-33 and its receptor ST2 in severe COVID-19 | European Respiratory Society [publications.ersnet.org]

- 14. Emerging Effects of IL-33 on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. The IL-33/ST2 signaling axis drives pathogenesis in acute SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. THE IL-33/ST2 AXIS PROMOTES ACUTE RESPIRATORY DISTRESS SYNDROME BY NATURAL KILLER T CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. A Mouse-Adapted SARS-CoV-2 Induces Acute Lung Injury and Mortality in Standard Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Mouse models of lung-specific SARS-CoV-2 infection with moderate pathological traits [frontiersin.org]

- 23. An Overview of Mouse Models for COVID-19 | Taconic Biosciences [taconic.com]

The Role of Interleukin-33 in the Cytokine Storm of Severe COVID-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coronavirus disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, presents a wide spectrum of clinical manifestations, from asymptomatic cases to life-threatening acute respiratory distress syndrome (ARDS).[1] A central feature of severe COVID-19 is a dysregulated immune response characterized by the excessive release of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm".[1][2] This uncontrolled inflammation is a primary driver of lung injury, multi-organ failure, and mortality.[3] Among the key mediators implicated in this process, Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical alarmin and a pivotal driver of the immunopathology seen in severe infections.[2][4]

Released by damaged or stressed cells, IL-33 acts as a danger signal to the immune system.[1][4] In the context of COVID-19, SARS-CoV-2-induced damage to lung epithelial and endothelial cells triggers a significant release of IL-33.[1][5][6] Elevated circulating levels of IL-33 and its receptor, ST2, are strongly associated with disease severity and poor clinical outcomes.[2][4][5][7] This guide provides an in-depth examination of the IL-33 signaling axis, its role in the COVID-19 cytokine storm, quantitative data from key studies, detailed experimental protocols, and the therapeutic potential of targeting this pathway.

The IL-33/ST2 Signaling Axis

IL-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the specific receptor ST2 (also known as IL-1RL1) and the co-receptor IL-1 Receptor Accessory Protein (IL-1RAcP).[1][3] ST2 is expressed on a variety of immune cells, including mast cells, group 2 innate lymphoid cells (ILC2s), regulatory T cells (Tregs), eosinophils, NK cells, and neutrophils.[1]

Upon binding of IL-33, the receptor complex dimerizes, initiating a downstream signaling cascade through the Toll-interleukin receptor (TIR) domain. This process involves the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein, which in turn activates interleukin receptor-associated kinases (IRAK1, IRAK4) and TNF receptor-associated factor 6 (TRAF6).[1] Ultimately, this cascade leads to the activation of key transcription factors, including nuclear factor κB (NF-κB) and mitogen-activated protein (MAP) kinases, culminating in the production of a host of pro-inflammatory cytokines and mediators.[1]

Role of IL-33 in COVID-19 Pathogenesis

In SARS-CoV-2 infection, damage to alveolar epithelial cells and endothelial cells serves as the primary trigger for the release of IL-33, which functions as an alarmin.[1][6] This initial release sets off a cascade of inflammatory events that contribute significantly to the cytokine storm.

-

Immune Cell Recruitment and Activation : Released IL-33 promotes the massive infiltration of neutrophils and macrophages into the lungs.[1][7] It stimulates macrophages to produce chemokines like CXCL1 and CXCL2, which are potent neutrophil attractants.[7] This influx of neutrophils contributes to acute lung injury through the release of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs).[4][7]

-

Amplification of Inflammation : The IL-33 signaling pathway directly induces the production of other pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, from various immune cells, thereby amplifying the inflammatory response.[6][8][9] Studies have shown a strong positive correlation between serum IL-33 levels and the levels of these innate immunity cytokines in patients with severe COVID-19.[8][9][10]

-

Promotion of Type 2 Immunity : IL-33 is a potent driver of type 2 immune responses, characterized by the activation of ILC2s and Th2 cells and the production of cytokines like IL-5 and IL-13.[1][11] This type 2 response can impair antiviral activity and delay viral clearance, further exacerbating the disease.[1]

-

Suppression of Antiviral IFN-I Response : IL-33 can suppress the production of Type I interferons (IFN-I), which are crucial for the early control of viral infections.[5][12] It achieves this by binding to its receptor on plasmacytoid dendritic cells (pDCs) and depleting intracellular adaptor molecules like IRAK1, which are necessary for TLR7-mediated IFN-I production.[7][12] This creates an IFN-I-low, IL-33-high environment that favors viral replication and propagation.[5][12]

Quantitative Data Presentation

The following tables summarize key quantitative findings from clinical and preclinical studies investigating the role of IL-33 in COVID-19.

Table 1: Clinical Studies on Serum IL-33 Levels and Disease Severity

| Study Cohort & Size | Key Finding | Clinical Cutoff/Correlation | Reference |